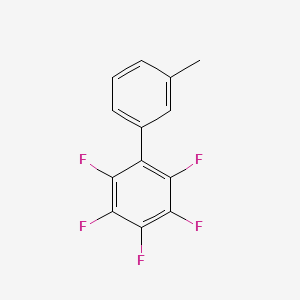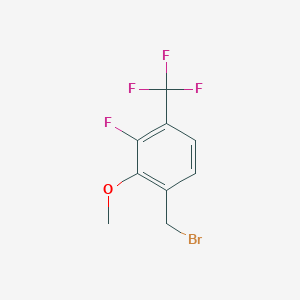![molecular formula C31H21Br B12865701 9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s inherent chirality arises from its rigid, non-planar conformation, which sets it apart from typical chiral centers or axes.
- Chirality is essential in fields like drug development, agriculture, and materials science.
9-BPTA: is a polycyclic aromatic hydrocarbon (PAH) with an intriguing structure. It consists of three benzene rings fused together in a tribenzo[a,c,e][7]annulene framework.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Materials Science and Industry:
Mechanism of Action
- The precise mechanism by which 9-BPTA exerts its effects remains an active area of study.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
- Similar compounds include other polycyclic aromatic hydrocarbons, but few exhibit such unique features.
9-BPTA: stands out due to its inherent chirality and rigid, non-planar structure.
Properties
Molecular Formula |
C31H21Br |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
14-(3-bromophenyl)-14-phenyltetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene |
InChI |
InChI=1S/C31H21Br/c32-24-14-10-13-23(21-24)31(22-11-2-1-3-12-22)29-19-8-6-17-27(29)25-15-4-5-16-26(25)28-18-7-9-20-30(28)31/h1-21H |
InChI Key |
XOBKQNREEBVUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C52)C6=CC(=CC=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


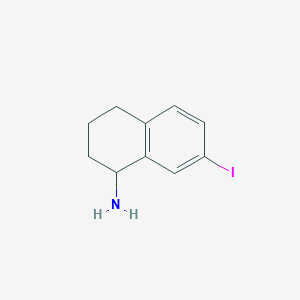

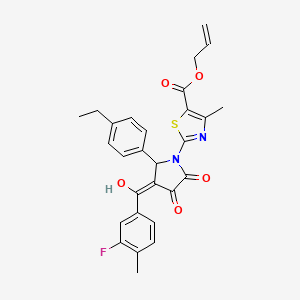
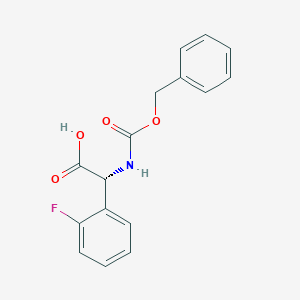
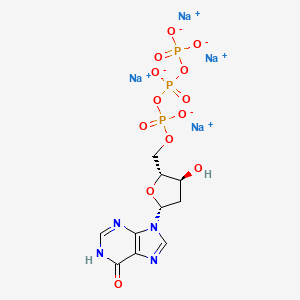
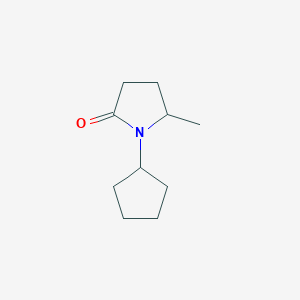
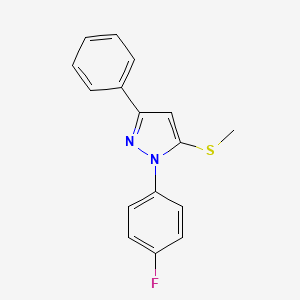
![2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate](/img/structure/B12865655.png)
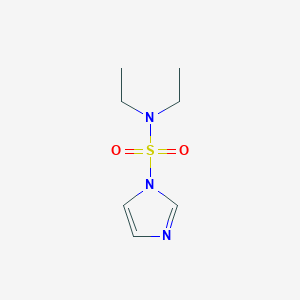
![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)

